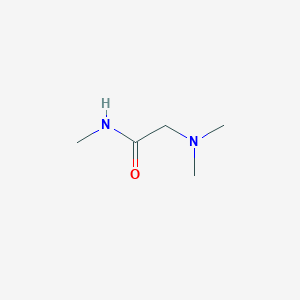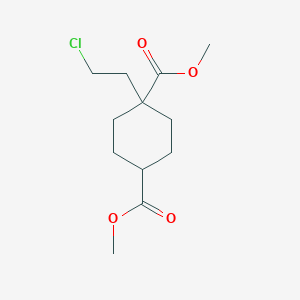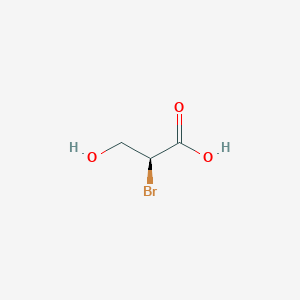
(2S)-2-bromo-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-bromo-3-hydroxypropanoic acid” is an organic compound that belongs to the class of alpha-hydroxy acids (AHAs), which are compounds that contain a hydroxy group and a carboxylic acid group . The “2S” denotes the stereochemistry of the molecule, indicating that it is the “S” (from Latin sinister, meaning left) enantiomer .
Synthesis Analysis
While specific synthesis methods for “(2S)-2-bromo-3-hydroxypropanoic acid” are not available, similar compounds are often synthesized through reactions involving carboxylic acids and halogenation agents . The hydroxy group might be introduced through a subsequent reaction .Molecular Structure Analysis
The molecule likely has a carboxylic acid group (-COOH), a bromine atom attached to the second carbon atom, and a hydroxy group (-OH) attached to the third carbon atom . The “2S” configuration suggests that the molecule is chiral, with the bromine atom, hydroxy group, and carboxylic acid group arranged in a specific three-dimensional orientation .Chemical Reactions Analysis
As an alpha-hydroxy acid, “(2S)-2-bromo-3-hydroxypropanoic acid” would likely participate in reactions typical of carboxylic acids and alcohols . These could include esterification, oxidation, and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-bromo-3-hydroxypropanoic acid” would likely be influenced by its carboxylic acid and hydroxy groups. It might exhibit properties such as solubility in water and polarity .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
(2S)-2-bromo-3-hydroxypropanoic acid: is a valuable chiral building block in the synthesis of various bioactive molecules. Its configuration allows for the creation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. For instance, it serves as an intermediate in the synthesis of Perindopril , an angiotensin-converting enzyme inhibitor used to treat hypertension and congestive heart failure .
Biocatalysis
The compound’s structure is conducive to biocatalytic processes, where enzymes catalyze the production of substrates. It can be part of multienzyme complexes that efficiently catalyze cascade reactions, leading to high product yields and fewer side reactions. This is particularly advantageous in the field of synthetic biology, where such complexes are engineered for various biomanufacturing applications .
Mecanismo De Acción
Mode of Action
It’s known that many similar compounds interact with their targets by binding to specific enzymes or receptors, which can lead to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels, including changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-bromo-3-hydroxypropanoic acid. Factors such as temperature, light, and humidity can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-bromo-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO3/c4-2(1-5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODSHQRJGRDLE-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549090 |
Source


|
| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-bromo-3-hydroxypropanoic acid | |
CAS RN |
70671-46-4 |
Source


|
| Record name | (2S)-2-Bromo-3-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50549090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

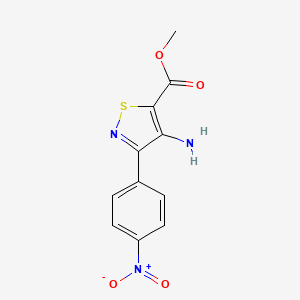


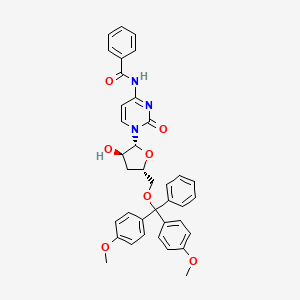

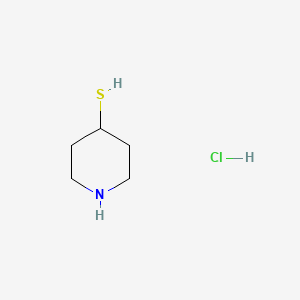

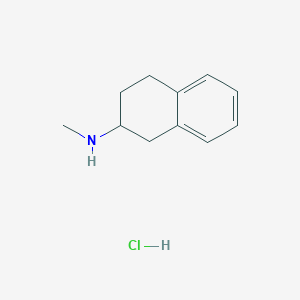
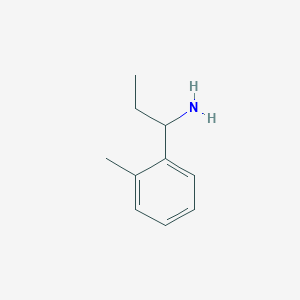
![[(3Ar,4R,5R,6aS)-4-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1355287.png)

